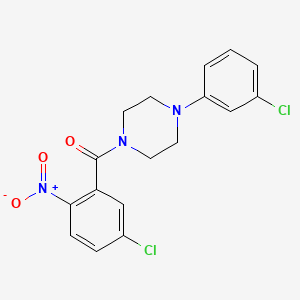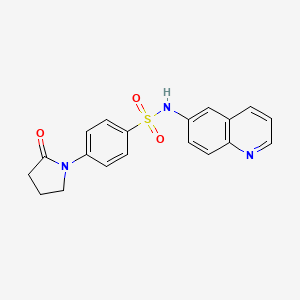![molecular formula C19H25N5OS B6101930 2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6101930.png)
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of mitochondrial complex I, which plays a crucial role in cellular energy production. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPTP will be discussed in
作用機序
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine is a potent inhibitor of mitochondrial complex I, which is responsible for the first step in the electron transport chain that produces ATP, the energy currency of the cell. By inhibiting complex I, this compound reduces ATP production, leading to cell death. In the brain, this compound is converted into MPP+ by MAO-B, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria of these neurons and inhibits complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animals is characterized by the selective degeneration of dopaminergic neurons in the substantia nigra, leading to a reduction in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress and inflammation in the brain, which contribute to the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine-induced Parkinson's disease is a widely used animal model for studying the disease and testing potential treatments. The advantages of this model include its reproducibility, the selective degeneration of dopaminergic neurons, and the ability to control the dose and duration of this compound exposure. However, the model also has limitations, including the fact that it does not fully replicate the human disease and that the mechanism of this compound-induced neurotoxicity may differ from that of idiopathic Parkinson's disease.
将来の方向性
There are several future directions for research on 2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of this compound-induced neurotoxicity. Another area of interest is the use of this compound as a tool for studying mitochondrial dysfunction and oxidative stress in other neurodegenerative diseases. Finally, the development of new animal models that better replicate the human disease may help to improve our understanding of Parkinson's disease and lead to the development of new treatments.
合成法
The synthesis of 2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine involves the reaction of 2-methyl-4-chloro-6-(4-(2-thienylcarbonyl)-1-piperazinyl)pyrimidine with piperidine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50%.
科学的研究の応用
2-methyl-4-(1-piperidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine has been widely used in scientific research to study the role of mitochondrial complex I in Parkinson's disease. This compound is converted into MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons, where it causes selective degeneration of these neurons, leading to Parkinson's disease-like symptoms. This compound-induced Parkinson's disease is a widely used animal model for studying the disease and testing potential treatments.
特性
IUPAC Name |
[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5OS/c1-15-20-17(22-7-3-2-4-8-22)14-18(21-15)23-9-11-24(12-10-23)19(25)16-6-5-13-26-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHYFSAQLSQBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B6101863.png)
![4-fluoro-N-({1-[(4-hydroxy-2,6-dimethyl-5-pyrimidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6101873.png)

![4-(3-fluorobenzyl)-3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6101882.png)

![N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6101895.png)
![2-[(2-hydroxyethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B6101897.png)
![dimethyl 3,3'-[1,2-propanediylbis(iminomethylylidene)]bis(6,6-dimethyl-2,4-dioxocyclohexanecarboxylate)](/img/structure/B6101899.png)
![3-[(tert-butylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6101922.png)
![N-[1-methyl-2-oxo-2-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6101923.png)
![2-{[(3,5-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6101926.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-3-methoxybenzamide](/img/structure/B6101936.png)
![2-{4-(1H-indol-2-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6101944.png)
![2-chloro-N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6101945.png)